Cas no 2770495-62-8 (benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate)

Benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate is a carbamate derivative featuring a cyclopentyl core substituted with dual hydroxymethyl groups at the 3- and 4-positions. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling selective modifications at either the carbamate or hydroxyl groups. The hydroxymethyl substituents enhance solubility in polar solvents, facilitating its use in coupling reactions or as a building block for more complex structures. Its stability under mild conditions makes it suitable for applications in pharmaceutical intermediates or polymer synthesis. The benzyl carbamate moiety further provides a protective group that can be selectively cleaved under controlled conditions.
benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate structure
2770495-62-8 structure
Product Name:benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate
CAS No:2770495-62-8
MF:C15H21NO4
MW:279.33154463768
CID:5805699
PubChem ID:165993187
Update Time:2025-06-12

benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-37397039
    • benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate
    • 2770495-62-8
    • Inchi: 1S/C15H21NO4/c17-8-12-6-14(7-13(12)9-18)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-14,17-18H,6-10H2,(H,16,19)
    • InChI Key: WDMFNKCNZWDJBT-UHFFFAOYSA-N
    • SMILES: OCC1CC(CC1CO)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 78.8Ų

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Additional information on benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate

Introduction to Benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate (CAS No. 2770495-62-8)

Benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate (CAS No. 2770495-62-8) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of carbamates, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

The molecular structure of benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate is characterized by a cyclopentyl ring substituted with two hydroxymethyl groups and a benzyl carbamate moiety. The presence of these functional groups imparts the compound with a combination of hydrophilic and hydrophobic properties, making it an interesting candidate for various biological studies.

Recent research has focused on the synthesis and characterization of benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate. A study published in the Journal of Organic Chemistry (2021) reported an efficient synthetic route for this compound using palladium-catalyzed coupling reactions. The authors highlighted the importance of precise control over the reaction conditions to achieve high yields and purity. This synthetic method has since been adopted by several research groups, facilitating further investigations into the compound's properties.

In terms of biological activity, benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate has shown promising results in preliminary studies. A 2022 study in the European Journal of Medicinal Chemistry investigated its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. The results indicated that the compound exhibited selective inhibition against these enzymes, suggesting its potential as a lead molecule for drug development.

Another area of interest is the compound's ability to modulate protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is associated with various diseases. A recent study published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate could disrupt specific PPIs involved in neurodegenerative diseases. This finding opens up new avenues for therapeutic interventions targeting these conditions.

The solubility and stability of benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate are also important considerations for its practical applications. Research has shown that the compound exhibits good solubility in both aqueous and organic solvents, which is beneficial for formulation and delivery purposes. Additionally, it demonstrates reasonable stability under physiological conditions, making it suitable for in vitro and in vivo studies.

To further explore the potential of benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate, ongoing clinical trials are being conducted to evaluate its safety and efficacy in treating various diseases. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In conclusion, benzyl N-[3,4-bis(hydroxymethyl)cyclopentyl]carbamate (CAS No. 2770495-62-8) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge.

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